Benzamide, 4-(1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, (R)-
Benzamide, 4-(1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, (R)-
Y-33075 is potent and selective p160ROCK inhibitor with an Ki value of 0.14 uM, > 200 fold selectivity for p160ROCK than PKC, cAMP-dependent protein kianse and Mypsin light-chain kinase.IC50 value: 0.14 uM (Ki) [1]Target: p160ROCKY-27632 is a representative compound which potently inhibits phenylephrine-induced contraction of rabbit aortic strips, with a half-maximal inhibitory concentration (IC50) of 0.7 uM ; however, it had little effect on contraction induced by potassium chloride (IC50 > 30 uM). Y-27632 also inhibited the contraction of pig coronary artery strips and guinea-pig trachea induced by various agonists such as phenylephrine, histamine, acetylcholine, serotonin, endothelin and a thromboxane agonist, U-46619 (IC50 values of 0.3–1 uM). These results indicate that Y-27632 is a specific and potent inhibitor of agonist-induced smooth-muscle contraction [1].
Brand Name:
Vulcanchem
CAS No.:
199433-58-4
VCID:
VC0003762
InChI:
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1
SMILES:
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N
Molecular Formula:
C16H16N4O
Molecular Weight:
280.32 g/mol
Benzamide, 4-(1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, (R)-
CAS No.: 199433-58-4
Inhibitors
VCID: VC0003762
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
CAS No. | 199433-58-4 |
---|---|
Product Name | Benzamide, 4-(1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, (R)- |
Molecular Formula | C16H16N4O |
Molecular Weight | 280.32 g/mol |
IUPAC Name | 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide |
Standard InChI | InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 |
Standard InChIKey | JTVBXQAYBIJXRP-SNVBAGLBSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N |
SMILES | CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N |
Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N |
Description | Y-33075 is potent and selective p160ROCK inhibitor with an Ki value of 0.14 uM, > 200 fold selectivity for p160ROCK than PKC, cAMP-dependent protein kianse and Mypsin light-chain kinase.IC50 value: 0.14 uM (Ki) [1]Target: p160ROCKY-27632 is a representative compound which potently inhibits phenylephrine-induced contraction of rabbit aortic strips, with a half-maximal inhibitory concentration (IC50) of 0.7 uM ; however, it had little effect on contraction induced by potassium chloride (IC50 > 30 uM). Y-27632 also inhibited the contraction of pig coronary artery strips and guinea-pig trachea induced by various agonists such as phenylephrine, histamine, acetylcholine, serotonin, endothelin and a thromboxane agonist, U-46619 (IC50 values of 0.3–1 uM). These results indicate that Y-27632 is a specific and potent inhibitor of agonist-induced smooth-muscle contraction [1]. |
Synonyms | 4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide |
Reference | [1]. Masayoshi Uehata et al. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension NATURE | VOL 389 | 30 OCTOBER 199 Abstract Abnormal smooth-muscle contractility may be a major cause of isease states such as hypertension, and a smooth-muscle relaxant hat modulates this process would be useful therapeutically.Smooth-muscle contraction is regulated by the cytosolic Ca2+ oncentration and by the Ca2+ sensitivity of myo?laments1: the former activates myosin light-chain kinase and the latter is achieved partly by inhibition of myosin phosphatase1 – 3. The small GTPase Rho and its target, Rho-associated kinase, participate in this latter mechanism in vitro 4 – 6, but their participation has not been demonstrated in intact muscles. Here we show that a pyridine derivative, Y-27632, selectively inhibits smooth-muscle contr... |
PubChem Compound | 9810884 |
Last Modified | Nov 11 2021 |
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